molecular formula C15H12BrNO4 B2506186 2-(2-Bromophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 1005150-97-9

2-(2-Bromophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Cat. No. B2506186
CAS RN: 1005150-97-9
M. Wt: 350.168
InChI Key: YSWNWJUKLUOERO-UHFFFAOYSA-N
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Description

The compound 2-(2-Bromophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a structurally complex molecule that appears to be related to spirocarbocyclic oxindoles, which are known for their biological relevance and potential pharmaceutical applications. The presence of a bromophenyl group suggests potential reactivity and usefulness in further chemical modifications, as seen in the context of halogenated drugs .

Synthesis Analysis

The synthesis of related spirocarbocyclic oxindoles has been demonstrated through a N-heterocyclic carbene (NHC)-catalyzed [4 + 2] cyclization of 2-bromo-2-enal with 3-alkylenyloxindoles . This method provides a pathway to generate compounds with a similar core structure to the one , indicating that a similar approach might be applicable for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups and stereocenters, which are likely to influence its reactivity and interaction with biological targets. The presence of an epoxy group and a carboxylic acid moiety suggests potential for further reactions and derivatization. The bromophenyl group could be involved in cross-coupling reactions, as halogens are commonly used in such transformations .

Chemical Reactions Analysis

The bromophenyl moiety in the compound is a versatile functional group that can participate in various chemical reactions. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions to introduce different aryl groups. The carboxylic acid group also offers a site for reactions, such as esterification or amidation, which are common in drug synthesis and can be monitored using high-performance liquid chromatography (HPLC) .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The carboxylic acid group is likely to contribute to the compound's solubility in polar solvents and could be involved in hydrogen bonding. The bromophenyl group increases the molecule's molecular weight and could affect its lipophilicity, which is important for its pharmacokinetic properties. The spirocyclic and epoxy features may also impact the compound's stability and reactivity .

Scientific Research Applications

Synthesis and Structural Studies

  • The compound undergoes reactions forming various derivatives, which are significant in structural chemistry. For instance, the reaction of 5-arylfurfurilamines with maleic anhydride leads to the formation of related acids, important for understanding molecular structures and interactions (Nadirova et al., 2019).
  • Additionally, the role of halogen substituents, such as bromine, in forming halogen bonds in derivatives of this compound contributes to the understanding of supramolecular architectures and molecular interactions (Gurbanov et al., 2021).

Molecular and Crystallography Analysis

  • Studies on the molecular structure of derivatives, like the title molecule C20H23NO7, derived from similar compounds, provide insights into molecular conformations and bonding, useful in crystallography and materials science (Toze et al., 2013).

Chemical Synthesis and Reactions

  • The compound serves as a starting point in various chemical syntheses, leading to novel molecular structures and potential applications in material science. For example, its derivatives undergo reactions with acetylenedicarboxylic acid, forming structurally complex molecules (Nagarajan et al., 1983).
  • The synthesis of isoindoline-4-carboxylic acids by aromatization of 3a,6-epoxyisoindoles in alkaline media showcases a method to produce target products efficiently, which has implications in pharmaceutical and material sciences (Zubkov et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Without more specific information, it’s difficult to predict how this compound might interact with biological systems or other chemicals .

properties

IUPAC Name

3-(2-bromophenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO4/c16-8-3-1-2-4-9(8)17-7-15-6-5-10(21-15)11(14(19)20)12(15)13(17)18/h1-6,10-12H,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWNWJUKLUOERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C23C=CC(O2)C(C3C(=O)N1C4=CC=CC=C4Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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